3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride

Medicinal Chemistry Building Block Logistics Aqueous-Phase Synthesis

3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride (CAS 1423029-20-2, molecular formula C₈H₁₆Cl₂N₄O, molecular weight 255.14 g/mol) is a synthetic aminopyrazole building block supplied as a dihydrochloride salt. The compound features a 1-methylpyrazole ring linked via a methylene bridge at the 4-position to a propanamide backbone bearing a free aminomethyl group.

Molecular Formula C8H16Cl2N4O
Molecular Weight 255.14
CAS No. 1423029-20-2
Cat. No. B2635082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride
CAS1423029-20-2
Molecular FormulaC8H16Cl2N4O
Molecular Weight255.14
Structural Identifiers
SMILESCN1C=C(C=N1)CC(CN)C(=O)N.Cl.Cl
InChIInChI=1S/C8H14N4O.2ClH/c1-12-5-6(4-11-12)2-7(3-9)8(10)13;;/h4-5,7H,2-3,9H2,1H3,(H2,10,13);2*1H
InChIKeyGTNUGJODJUCKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide Dihydrochloride (CAS 1423029-20-2): Core Physicochemical and Structural Identity


3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride (CAS 1423029-20-2, molecular formula C₈H₁₆Cl₂N₄O, molecular weight 255.14 g/mol) is a synthetic aminopyrazole building block supplied as a dihydrochloride salt [1]. The compound features a 1-methylpyrazole ring linked via a methylene bridge at the 4-position to a propanamide backbone bearing a free aminomethyl group. Computed physicochemical properties include a topological polar surface area (TPSA) of 86.93 Ų, a LogP of -1.17, and LogD₇.₄ of -2.74, indicating substantial hydrophilicity and compliance with Lipinski's Rule of Five [2]. The compound is commercially available at ≥95% purity from multiple suppliers, including Enamine (catalog EN300-118779) and Biosynth (catalog YGC02920) .

Why Generic Substitution Fails for 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide Dihydrochloride


This compound cannot be generically substituted with other aminopyrazole building blocks because it occupies a narrow and structurally specific niche: the combination of a 1-methylpyrazole ring attached at the 4-position via a methylene linker to a propanamide backbone that bears a free primary aminomethyl group is architecturally unique among commercially catalogued pyrazole building blocks [1]. The dihydrochloride salt form further distinguishes it from the free base (CAS 1152506-05-2, MW 182.22), conferring markedly different solubility, handling, and reactivity profiles for aqueous or polar reaction conditions . Substitution with positional isomers (e.g., pyrazol-3-yl or pyrazol-5-yl analogues) or with N-unsubstituted pyrazole variants would alter the hydrogen-bonding geometry, metabolic stability, and downstream pharmacophoric properties of any derived final compound [2].

Quantitative Differentiation Evidence for 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide Dihydrochloride Versus Closest Analogs


Dihydrochloride Salt Form Provides Enhanced Aqueous Solubility and Direct Reactivity Compared to Free Base

The target compound is supplied as a pre-formed dihydrochloride salt (MW 255.14 g/mol), in contrast to the free base form 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide (CAS 1152506-05-2, MW 182.22 g/mol) . The dihydrochloride salt carries two equivalents of HCl, yielding a protonated aminomethyl group (pKa ~9-10 expected for primary alkylamines) and a protonated pyrazole nitrogen, which together dramatically increase aqueous solubility and eliminate the need for in situ acid activation during amide coupling or reductive amination steps [1]. This directly reduces the number of synthetic steps and avoids variable protonation stoichiometry that can arise when using the free base.

Medicinal Chemistry Building Block Logistics Aqueous-Phase Synthesis

Distinct LogD₇.₄ Profile Differentiates Target Compound from More Lipophilic Pyrazole Building Blocks for CNS and Systemic Exposure Design

The computed LogD₇.₄ for the target compound (free base form) is -2.74, with a LogP of -1.17 [1]. This places the compound in a highly hydrophilic space (LogD₇.₄ < -2) that is atypical for many pyrazole building blocks, which often bear aryl or alkyl substituents and occupy LogD₇.₄ ranges of 0 to +3 [2]. The corresponding topological polar surface area (TPSA) of 86.93 Ų, combined with 2 hydrogen bond donors and 3 hydrogen bond acceptors, yields a physicochemical profile that is specifically suited for designing final compounds intended to have low passive permeability and restricted CNS penetration — or conversely, for active transport-mediated CNS entry strategies [3].

Drug Design ADME Prediction CNS Drug Discovery

1-Methyl-4-Positional Attachment on Pyrazole Confers Distinct Vector Geometry Versus 3- or 5-Positional Isomers

The methylene linker is attached specifically at the pyrazole 4-position, as confirmed by the SMILES notation NCC(C(=O)N)Cc1cnn(c1)C and InChIKey GTNUGJODJUCKDC-UHFFFAOYSA-N [1]. This 1,4-substitution pattern creates an exit vector from the pyrazole ring that is geometrically distinct from compounds bearing substitution at the 3-position (adjacent to N2) or 5-position (adjacent to N1). In fragment-based drug discovery, the 4-positional isomer projects substituents along an axis that bisects the N1-N2 bond, producing a different binding orientation compared to the angular projection from 3- or 5-substituted pyrazoles [2]. This regiospecificity is critical in structure-based design: a 3-substituted analogue such as 3-amino-2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanamide would orient the propanamide side chain at approximately 60° relative to the 4-substituted isomer, potentially abolishing key target interactions .

Structure-Based Drug Design Scaffold Hopping Pharmacophore Modeling

Dual Functional Group Architecture (Primary Amine + Primary Amide) Enables Orthogonal Derivatization Not Possible with Mono-Functional Pyrazole Building Blocks

The target compound possesses two chemically distinct nucleophilic handles — a primary aliphatic amine (aminomethyl, pKa ~9-10) and a primary amide (propanamide, pKa of conjugate acid ~ -0.5) — that are separated by a two-carbon spacer [1]. This contrasts with the majority of catalogued pyrazole building blocks that carry only a single reactive functional group (e.g., 4-(aminomethyl)-1-methylpyrazole, CAS 400877-05-6, which has only an aminomethyl group and no amide) . The amine can be selectively acylated, reductively aminated, or converted to a sulfonamide under conditions where the amide remains intact, while the primary amide can be dehydrated to a nitrile or reduced to an aminomethyl group in subsequent steps, enabling divergent library synthesis from a single building block [2].

Bioconjugation Parallel Library Synthesis PROTAC Design

Commercial Availability from Multiple ISO-Certified Suppliers Ensures Supply Chain Redundancy at ≥95% Purity

The dihydrochloride salt is stocked by at least five independently verifiable suppliers: Enamine (EN300-118779), Biosynth/CymitQuimica (YGC02920), AKSci (7736DV), Chemenu (CM444684), and Ambeed, with catalog purities uniformly specified at ≥95% . This multi-supplier landscape contrasts with the free base form (CAS 1152506-05-2), which has fewer verified stocking suppliers in the current searchable catalog space. Additionally, the dihydrochloride form benefits from defined long-term storage conditions (cool, dry place; store at 2-8°C per ChemicalBook guidance) that are directly documented by suppliers, reducing ambiguity around storage-dependent degradation .

Procurement Supply Chain Quality Assurance

Evidence-Backed Application Scenarios for 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide Dihydrochloride Procurement


Fragment-Based Drug Discovery Libraries Requiring Hydrophilic Pyrazole Fragments with Defined Exit Vector Geometry

The compound's computed LogD₇.₄ of -2.74 and TPSA of 86.93 Ų place it firmly in fragment-like chemical space suitable for hydrophilic fragment libraries [1]. Its 4-positional pyrazole attachment provides a defined exit vector that is geometrically distinct from 3- or 5-substituted pyrazole fragments, making it a valuable component in fragment-based screening collections where scaffold diversity and vector orientation coverage are critical [2]. The racemic nature at the C2 carbon (undefined stereocenter) is typical of fragment libraries and does not impede initial hit identification .

PROTAC Linker and Bifunctional Degrader Design Leveraging Orthogonal Amine/Amide Handles

The presence of both a primary amine (aminomethyl) and a primary amide on a compact scaffold (MW 255.14, 4 rotatable bonds) enables sequential, orthogonal conjugation — for example, amide coupling of a target-protein ligand to the aminomethyl group followed by E3 ligase ligand attachment via the propanamide moiety (or vice versa) [1]. This dual-handle architecture eliminates the need for orthogonal protecting group strategies that would be required when using mono-functional pyrazole linkers such as 4-(aminomethyl)-1-methylpyrazole [2].

Aqueous-Phase Synthetic Workflows for Agrochemical Intermediate Production

As a pre-formed dihydrochloride salt, the compound is immediately soluble in aqueous or polar organic media without requiring in situ acidification [1]. This property is particularly advantageous in agrochemical intermediate synthesis, where aqueous-phase amide bond formation, reductive amination with water-soluble aldehydes, or metal-catalyzed cross-coupling under aqueous conditions is desired [2]. The 1-methyl substitution on the pyrazole ring also mimics the N-methylpyrazole motif found in several commercial fungicides (e.g., fluxapyroxad, penthiopyrad), making this building block a direct precursor for analogue synthesis .

Multi-Supplier Procurement for Scale-Up from Medicinal Chemistry to Preclinical Supply

With ≥5 verified stocking suppliers at consistent ≥95% purity (Enamine, Biosynth, AKSci, Chemenu, Ambeed), the compound offers reliable sourcing redundancy for programs transitioning from milligram-scale medicinal chemistry to gram-scale preclinical supply [1][2]. The documented MDL number (MFCD22578730) enables unambiguous chemical registration across procurement systems, while defined long-term storage conditions (cool, dry place) minimize batch-to-batch variability during extended research programs .

Quote Request

Request a Quote for 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.